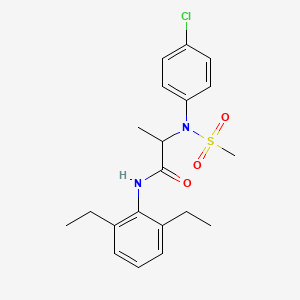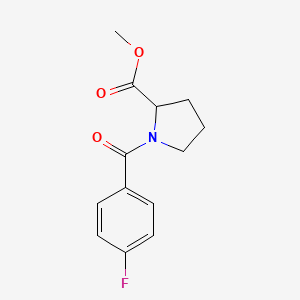![molecular formula C13H12N2OS B4169351 2-[2-(methylthio)phenyl]nicotinamide](/img/structure/B4169351.png)
2-[2-(methylthio)phenyl]nicotinamide
描述
2-[2-(methylthio)phenyl]nicotinamide, also known as MTDPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTDPN is a derivative of nicotinamide, a form of vitamin B3, and contains a thiomethyl group attached to a phenyl ring. In
科学研究应用
2-[2-(methylthio)phenyl]nicotinamide has been studied for its potential therapeutic applications in various fields of research, including oncology, neurology, and immunology. In oncology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells, specifically breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. In neurology, 2-[2-(methylthio)phenyl]nicotinamide has been studied for its potential neuroprotective effects, specifically in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In immunology, 2-[2-(methylthio)phenyl]nicotinamide has been studied for its potential anti-inflammatory effects, specifically in the treatment of autoimmune diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 2-[2-(methylthio)phenyl]nicotinamide is not fully understood, but it is thought to involve the regulation of various cellular pathways. In oncology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. In neurology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer’s disease, through the regulation of beta-secretase activity. In immunology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, through the regulation of NF-kappaB signaling.
Biochemical and Physiological Effects
2-[2-(methylthio)phenyl]nicotinamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In oncology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to inhibit the expression of various oncogenes, such as c-Myc and cyclin D1, which are involved in the regulation of cell proliferation. In neurology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease. In immunology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
2-[2-(methylthio)phenyl]nicotinamide has several advantages and limitations for use in lab experiments. One advantage is its relatively low toxicity compared to other chemotherapeutic agents, which allows for higher doses to be used in experiments. Another advantage is its ability to selectively target cancer cells, which reduces the risk of off-target effects. However, a limitation of 2-[2-(methylthio)phenyl]nicotinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-[2-(methylthio)phenyl]nicotinamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of 2-[2-(methylthio)phenyl]nicotinamide in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the mechanism of action of 2-[2-(methylthio)phenyl]nicotinamide could be further elucidated through the use of advanced molecular and cellular techniques. Overall, 2-[2-(methylthio)phenyl]nicotinamide has the potential to be a valuable tool in scientific research and may have important therapeutic applications in the future.
属性
IUPAC Name |
2-(2-methylsulfanylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-11-7-3-2-5-9(11)12-10(13(14)16)6-4-8-15-12/h2-8H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREIGKCLLFNFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4169270.png)


![5-(3,4-dimethylphenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4169286.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4169291.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169292.png)
![N-[7-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B4169300.png)

![2-(3-methoxy-4-propoxybenzyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4169314.png)
![6-bromo-8-methoxy-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4169320.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4169340.png)
![N-mesityl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169345.png)

![5,8-dimethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4169369.png)